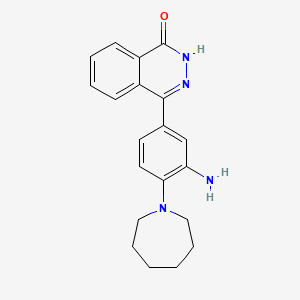

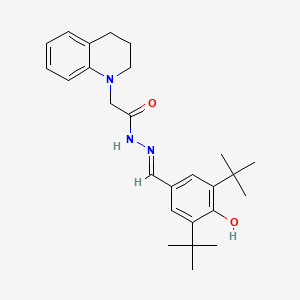

4-(3-Amino-4-azepan-1-ylphenyl)-phthalazin-1(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-Amino-4-azepan-1-ylphenyl)-phthalazin-1(2H)-one (4-AAPP) is an organic compound that has been widely studied in both academic and industrial research. 4-AAPP is a versatile compound that can be used for a variety of purposes, including as a synthetic intermediate in the production of pharmaceuticals, as an analytical reagent, and as a therapeutic agent.

科学的研究の応用

Novel Synthetic Approaches and Heterocyclic Compound Development

- Researchers have developed phosphine-mediated methods to construct 1,4-oxazepines and 1,3-oxazines, highlighting the potential for synthesizing biologically active heterocycles. This method could be exploited for preparing chiral ligands and other synthetically useful heterocycles (François-Endelmond et al., 2010).

- A palladium-catalyzed cross-coupling approach has been utilized for the multicomponent synthesis of 4-aminophthalazin-1(2H)-ones (APOs), offering a streamlined access to diversely substituted APOs. This method presents advantages over classical synthesis techniques, including the regioselective introduction of substituents (Vlaar et al., 2013).

Biological and Material Science Applications

- The development of aromatic polyamides derived from unsymmetrical diamines containing the phthalazinone moiety has been reported. These novel poly(arylene ether amides)s exhibit promising properties, including high thermal stability and solubility in various organic solvents, making them suitable for advanced material applications (Cheng et al., 2002).

- Synthesis and biological screening of 4-benzyl-2H-phthalazine derivatives have been conducted, revealing compounds with promising antimicrobial activities. This research opens avenues for developing new antimicrobial agents (El-Wahab et al., 2011).

- The identification of the 2-phenylphthalazin-1(2H)-one scaffold as a new core for designing potent and selective human A3 adenosine receptor antagonists showcases the potential of phthalazinone derivatives in therapeutic development (Poli et al., 2011).

特性

IUPAC Name |

4-[3-amino-4-(azepan-1-yl)phenyl]-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c21-17-13-14(9-10-18(17)24-11-5-1-2-6-12-24)19-15-7-3-4-8-16(15)20(25)23-22-19/h3-4,7-10,13H,1-2,5-6,11-12,21H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLJLWUMTXXKOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Amino-4-azepan-1-ylphenyl)-phthalazin-1(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2705456.png)

![4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2705457.png)

![7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

![5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine](/img/structure/B2705466.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2705467.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2705469.png)

![(4-Chlorophenyl)[3-(4-phenylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2705472.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-ethylurea](/img/structure/B2705474.png)

![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide](/img/structure/B2705479.png)